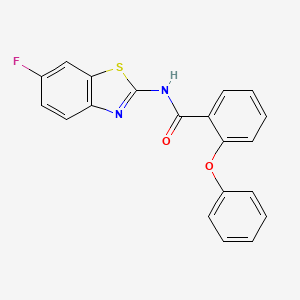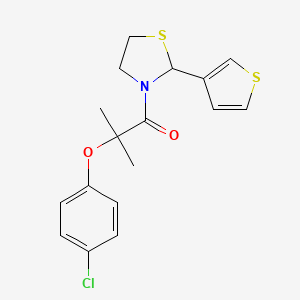![molecular formula C25H23N3O3S2 B2882275 (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide CAS No. 587841-65-4](/img/structure/B2882275.png)
(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a sulfonyl group attached to an indole ring, a carbamothioyl group, and a prop-2-enamide group attached to a methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the indole ring, followed by the introduction of the sulfonyl group. The carbamothioyl group could then be attached, followed by the coupling with the methylphenyl prop-2-enamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole ring system is aromatic and planar, while the sulfonyl group is tetrahedral. The carbamothioyl group would add another level of complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The indole ring is electron-rich and could undergo electrophilic aromatic substitution. The sulfonyl group could participate in a variety of reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Applications De Recherche Scientifique
Anti-Inflammatory Activity and Prostaglandin Inhibition
The compound shows promise in anti-inflammatory applications. For instance, certain N-phenylcarbamothioylbenzamide derivatives demonstrate significant anti-inflammatory activity, outperforming the reference drug indomethacin in some cases. These compounds also exhibit lower ulcer incidence and potent inhibition of prostaglandin E2 synthesis, which is vital for their anti-inflammatory effect (Limban et al., 2013).
Antimicrobial and Antipathogenic Properties
The synthesis and testing of thiourea derivatives of the compound have shown significant antimicrobial activity. These derivatives are particularly effective against Gram-positive and Gram-negative bacteria as well as fungi. The level of antimicrobial activity depends on the substituents attached to the thiourea nitrogen (Limban, Marutescu & Chifiriuc, 2011).
Anticancer Applications
The compound and its derivatives have shown potential in anticancer applications. For example, certain N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Application in Organic Chemistry and Synthesis
This compound's derivatives play a significant role in organic synthesis. They are used in creating complex structures such as piperidines, pyrrolizidines, indolizidines, and quinolizidines. This showcases their versatility and utility in creating diverse chemical structures (Back & Nakajima, 2000).
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-18-6-8-19(9-7-18)10-15-24(29)27-25(32)26-21-11-13-22(14-12-21)33(30,31)28-17-16-20-4-2-3-5-23(20)28/h2-15H,16-17H2,1H3,(H2,26,27,29,32)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHOUUOBCKOAAA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)
![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)


![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)
![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)

![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)
![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)

